2-Bromo-4-isobutylthiazole-5-carboxylic acid
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Overview
Description
2-Bromo-4-isobutylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H10BrNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isobutylthiazole-5-carboxylic acid typically involves the bromination of a thiazole precursor. One common method is the bromination of 4-isobutylthiazole-5-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isobutylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-isobutylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-isobutylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiazole-4-carboxylic acid: Similar in structure but with a methyl group instead of an isobutyl group.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: An ester derivative with a similar thiazole core.
Uniqueness
2-Bromo-4-isobutylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the isobutyl group may confer distinct properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H10BrNO2S |
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Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-bromo-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10BrNO2S/c1-4(2)3-5-6(7(11)12)13-8(9)10-5/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
IFIRNHPNSMLYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(SC(=N1)Br)C(=O)O |
Origin of Product |
United States |
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